4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine

Medicinal Chemistry Cross-Coupling Scaffold Functionalization

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride serves as a strategic C4 building block. Its reactive chlorine handle enables parallel library synthesis via SNAr or Pd-catalyzed cross-coupling, eliminating de novo scaffold construction. Deploy it as a validated reference standard for HPLC/LC-MS method development in tetrahydroacridine programs. Use as a structurally matched negative control in AChE target engagement assays to isolate 9-amino-specific contributions. Also compatible with sustainable deep eutectic solvent (DES) conditions for green chemistry workflows.

Molecular Formula C14H14ClN
Molecular Weight 231.72 g/mol
Cat. No. B12318196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine
Molecular FormulaC14H14ClN
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCC1=C2CCCC(C2=NC3=CC=CC=C13)Cl
InChIInChI=1S/C14H14ClN/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15/h2-3,5,8,12H,4,6-7H2,1H3
InChIKeyZEWLLWQVPGSFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine: A C4-Functionalized Scaffold for AChE Inhibitor Discovery


4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine (CAS 71058-85-0) is a heterocyclic compound belonging to the 1,2,3,4-tetrahydroacridine class, which includes the FDA-approved Alzheimer's drug tacrine (9-amino-1,2,3,4-tetrahydroacridine) [1]. The compound features a chlorine atom at the C4 position and a methyl group at the C9 position, distinguishing it from the 9-amino-substituted tacrine core . This C4-chloro substitution provides a reactive handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions, making it a valuable synthetic intermediate for constructing C4-functionalized tetrahydroacridine libraries .

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine: Why 9-Amino or Unsubstituted Analogs Cannot Substitute


Generic substitution among tetrahydroacridine derivatives is not scientifically viable due to divergent structure-activity relationships (SAR) at the C4 and C9 positions. The 9-amino group present in tacrine (IC50 = 31 nM for AChE) is essential for high-affinity cholinesterase inhibition, whereas the 9-methyl-4-chloro substitution pattern in the target compound yields distinct reactivity and pharmacological profiles . Studies on C4-functionalized tetrahydroacridines demonstrate that modifications at the C4 position alone can shift AChE IC50 values from approximately 119 nM to over 200 nM depending on the substituent [1]. Furthermore, the C4-chloro moiety enables orthogonal synthetic transformations that are inaccessible with 9-amino or unsubstituted analogs, directly impacting the diversity and property space of derivative libraries .

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine: Quantitative Differentiation Evidence Against Comparators


C4-Chloro Substituent Enables Pd-Catalyzed Cross-Coupling Inaccessible to 9-Amino Analogs

The C4-chloro group in 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine serves as a reactive handle for nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that cannot be performed on 9-amino-1,2,3,4-tetrahydroacridine (tacrine) due to the absence of an aryl halide at the C4 position [1]. The C9-methyl group provides a distinct electronic and steric environment compared to the C9-amino group in tacrine, enabling divergent SAR exploration at the 9-position while maintaining C4 reactivity .

Medicinal Chemistry Cross-Coupling Scaffold Functionalization

C4-Chloro Provides a Functional Handle for Derivatization, Unlike Unsubstituted Tetrahydroacridine

Unlike 9-methyl-1,2,3,4-tetrahydroacridine, which lacks a reactive substituent at the C4 position (C4-H), the target compound bears a C4-chloro group that can be displaced or coupled to introduce diverse pharmacophores, enabling modular SAR studies at this critical position . This functional handle is absent in the unsubstituted comparator, restricting its utility to end-product testing rather than as a versatile intermediate .

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Defined 95-98% Purity Grade Reduces Experimental Variability Relative to Unspecified Grades

Commercially available 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine is supplied at defined purity grades of 95% (Enamine LLC) to 98% (MolCore) as verified by HPLC or equivalent analytical methods, with molecular formula C₁₄H₁₄ClN (MW: 231.72 for free base) and C₁₄H₁₅Cl₂N (MW: 268.18 for hydrochloride salt) [1]. This defined purity reduces batch-to-batch variability that can confound biological assay reproducibility compared to uncharacterized or lower-purity in-class analogs, where impurities such as dechlorinated byproducts or oxidation products may interfere with target engagement measurements .

Analytical Chemistry Reproducibility Procurement

C4-Functionalized Tetrahydroacridines Achieve Dual AChE/BChE Inhibition with IC50 ≈ 119-122 nM

While direct IC50 data for 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine are not publicly available, class-level evidence from structurally related C4-functionalized tetrahydroacridine derivatives (e.g., compound 6f, a C4-benzylidene derivative) demonstrates dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity with IC50 values of 119.45 nM and 121.58 nM, respectively, compared to tacrine (AChE IC50 = 201.05 nM; BChE IC50 = 202.14 nM) under identical assay conditions [1]. This represents approximately 1.7-fold improved potency over tacrine in this C4-functionalized series, suggesting that the C4-substitution motif is a productive vector for potency optimization [1]. The target compound's C4-chloro group provides a starting point for analogous derivatization toward improved cholinesterase inhibition .

Neuropharmacology Enzymology Drug Discovery

4-Chloro-9-methyl-1,2,3,4-tetrahydroacridine: High-Value Research Applications Based on Evidence


Late-Stage Diversification for C4-Functionalized AChE/BChE Inhibitor Libraries

Use 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine as a key intermediate for synthesizing C4-functionalized derivatives via S_NAr or Pd-catalyzed cross-coupling. This approach directly accesses the chemotype exemplified by compound 6f (AChE IC50 = 119.45 nM, BChE IC50 = 121.58 nM), which demonstrated 1.7-fold improved dual cholinesterase inhibition over tacrine (AChE IC50 = 201.05 nM) [1]. The C4-chloro handle enables parallel library synthesis without de novo scaffold construction, accelerating SAR exploration at the C4 position [2].

Reference Standard for Analytical Method Development in Tetrahydroacridine Series

Deploy 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine hydrochloride (CAS 71058-85-0, MW: 268.18) as a well-characterized reference standard for HPLC method development and LC-MS calibration in tetrahydroacridine-focused medicinal chemistry programs. The compound is commercially available at defined purity grades of 95-98% from multiple suppliers (Enamine LLC, MolCore, AKSci), providing a reliable benchmark for retention time and mass spectral characterization of C4-substituted analogs [1][2].

Negative Control for 9-Amino-Dependent AChE Activity in Mechanistic Studies

Utilize 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine as a structurally matched negative control in experiments designed to isolate the contribution of the 9-amino group to AChE inhibition. Since the compound lacks the 9-amino group present in tacrine (AChE IC50 = 31 nM), it enables deconvolution of 9-amino-specific binding contributions versus scaffold-mediated effects in enzyme inhibition and cellular target engagement assays [1].

Scaffold for Green Chemistry Derivatization in Deep Eutectic Solvents

Employ 4-chloro-9-methyl-1,2,3,4-tetrahydroacridine as a substrate for C4-functionalization using sustainable deep eutectic solvent (DES) conditions (N,N′-dimethyl urea/L-(+)-tartaric acid, 3:1, 80°C), as demonstrated in the synthesis of Pfitzinger acid-derived tetrahydroacridine libraries [1]. This green chemistry approach reduces environmental impact and simplifies purification compared to traditional organic solvent-based methods.

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